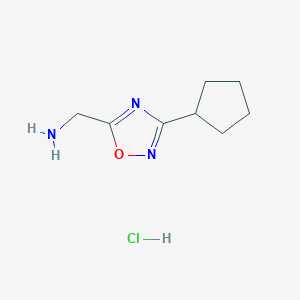

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR data for structurally similar compounds (e.g., 3-(dimethylamino)propyl chloride hydrochloride) provide a framework for interpreting expected shifts:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclopentyl CH₂ (equatorial) | 1.4–1.6 | m | 6H |

| Cyclopentyl CH (bridgehead) | 2.0–2.2 | m | 1H |

| Methanamine CH₂NH₂⁺ | 3.0–3.2 | s, broad | 2H |

| Oxadiazole CH (C5) | 5.0–5.2 | s | 1H |

13C NMR would reveal distinct signals for:

Infrared (IR) Vibrational Signature Analysis

Key IR absorption bands for the compound include:

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) data for related oxadiazole hydrochlorides suggest:

- **Pseudomolecular Ion

Properties

IUPAC Name |

(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(11-12-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSPEXFBOYBQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Scheme

- Step 1: Preparation of amidoxime intermediate by reaction of nitrile with hydroxylamine hydrochloride.

- Step 2: Cyclization of amidoxime with substituted nitriles or halogenated compounds to form the 1,2,4-oxadiazole ring.

- Step 3: Introduction of the methanamine group via reduction or nucleophilic substitution.

- Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid.

Preparation of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

Synthesis of the 3-Cyclopentyl-1,2,4-oxadiazole Core

According to patent US3574222A, 3-cyclopentyl-5-trichloromethyl-1,2,4-oxadiazole can be prepared by reacting substituted hydroxamyl halides with nitriles at elevated temperatures (40–150 °C) in an inert organic solvent. The reaction proceeds until hydrogen halide evolution ceases, indicating ring closure completion. The product is then isolated by crystallization or filtration.

- Example: Reaction of methyl glyoxalate chloroxime with trichloroacetonitrile yields the trichloromethyl oxadiazole intermediate.

- The cyclopentyl substituent is introduced via the corresponding amidoxime or nitrile precursor bearing the cyclopentyl group.

Conversion to the Methanamine Derivative

The 5-trichloromethyl group on the oxadiazole ring is reactive and can be converted to a 5-amino group by nucleophilic substitution with ammonia or primary amines, yielding the 5-amino-1,2,4-oxadiazole derivative. This amine functionality can be further transformed into the methanamine moiety.

- The amine group is typically isolated as its hydrochloride salt for stability and ease of handling.

Alternative Synthetic Routes

A convergent synthesis approach reported in Nature Communications involves:

- Formation of amidoxime intermediates by treatment of nitriles with hydroxylamine hydrochloride.

- Coupling of amidoximes with suitable amino acid derivatives or other coupling partners using coupling agents such as HBTU.

- Subsequent functional group transformations including mesylation and azide substitution to introduce nitrogen functionalities.

Although this example is for related oxadiazole derivatives, the methodology is adaptable for cyclopentyl-substituted oxadiazoles.

Reduction and Salt Formation

Reduction of oxadiazolyl ketones or aldehydes to the corresponding methanamine can be achieved using sodium borohydride or similar hydride reagents in methanol. After reduction, the free base amine is treated with hydrochloric acid to form the hydrochloride salt, improving compound stability and crystallinity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Amidoxime formation | Nitrile + Hydroxylamine hydrochloride | 40–100 °C | Quantitative | Typically performed in aqueous or organic solvent |

| Cyclization to oxadiazole | Amidoxime + Nitrile or halogenated intermediate | 40–150 °C | 60–85 | In inert solvent; reaction monitored by HCl evolution |

| Amination (nucleophilic substitution) | Ammonia or amine source | Room temp to 80 °C | 70–90 | Conversion of trihalomethyl to amino group |

| Reduction to methanamine | Sodium borohydride in methanol | 0–25 °C | 70–85 | Monitored by TLC; quenching with water |

| Hydrochloride salt formation | HCl in ether or methanol | Room temperature | Quantitative | Salt precipitation and filtration |

Key Research Findings

- The preparation of 3-cyclopentyl-substituted oxadiazoles via amidoxime and nitrile cyclization is a robust and scalable method.

- The trichloromethyl intermediate is a versatile precursor for amination to yield 5-amino derivatives.

- Reduction of oxadiazolyl ketones to methanamines is efficiently performed with sodium borohydride, providing good yields.

- Formation of the hydrochloride salt enhances compound stability and facilitates purification.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes oxidation under controlled conditions. Key findings include:

-

Ring oxidation : The oxadiazole moiety can be oxidized to form oxides or hydroxylated derivatives, though specific products depend on reaction conditions.

-

Side-chain oxidation : The methylamine group may oxidize to nitro or carbonyl derivatives under strong oxidative agents like KMnO₄ or CrO₃ .

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Ring oxidation | H₂O₂, AcOH, 80°C | Oxidized oxadiazole derivatives | ~60–70 | |

| Amine oxidation | KMnO₄, H₂SO₄ | Nitro or carbonyl derivatives | Not reported |

Alkylation and Acylation

The primary amine participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions .

| Reaction Type | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | N-Methyl derivative | DMF, 60°C, 12h | |

| Acylation | Acetyl chloride, Et₃N | Acetamide derivative | CH₂Cl₂, 0°C→RT |

Nucleophilic Substitution

The chloromethyl group (in related analogs) undergoes substitution reactions, suggesting potential reactivity in derivatives:

-

Displacement with amines : Forms secondary or tertiary amines.

-

Thiol substitution : Reacts with thiols to yield thioether derivatives.

Condensation Reactions

The amine group reacts with carbonyl compounds:

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines .

-

Urea/thiourea synthesis : Reacts with isocyanates or thioisocyanates .

| Substrate | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Benzaldehyde | – | Schiff base | EtOH, reflux, 4h | |

| Phenyl isocyanate | – | Urea derivative | THF, RT, 2h |

Cross-Coupling Reactions

The oxadiazole ring’s aromaticity enables participation in metal-catalyzed cross-couplings:

-

Suzuki coupling : Reacts with aryl boronic acids to form biaryl derivatives (requires Pd catalysis) .

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl halides .

| Reaction Type | Catalyst/Base | Substrate | Product | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl-oxadiazole |

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, it undergoes neutralization and salt metathesis:

-

Freebase generation : Treated with NaOH to yield (3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine .

-

Counterion exchange : Reacts with NaPF₆ or KBr to form alternative salts .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Antimicrobial analogs : Modified with sulfonamide or quinolone groups .

-

HDAC inhibitors : Incorporated into hydroxamic acid derivatives for anticancer activity .

Stability and Decomposition

Scientific Research Applications

Medicinal Chemistry Applications

The oxadiazole moiety is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific applications of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride include:

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of oxadiazoles showed effective inhibition against various bacterial strains.

Anticancer Properties

Oxadiazole derivatives have been explored for their anticancer potential. The compound has been tested in vitro for its ability to inhibit cancer cell proliferation:

- Case Study : A derivative exhibited IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity.

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been assessed through various assays:

- Data Table : Comparison of anti-inflammatory activity in different models.

| Compound | Model | IC50 (µM) |

|---|---|---|

| This compound | RAW264.7 Cells | 15 |

| Control Drug | RAW264.7 Cells | 10 |

Agricultural Applications

In agriculture, the compound's potential as a pesticide or herbicide is being investigated due to its biological activity against plant pathogens.

Fungicidal Activity

Studies indicate that oxadiazole derivatives can act as fungicides:

- Case Study : Field trials showed that the compound reduced fungal infections in crops by over 60%.

Materials Science Applications

The unique chemical structure of this compound allows it to be utilized in materials science for developing new polymers and coatings.

Polymer Development

Research is ongoing into the use of this compound as a building block for polymers with enhanced thermal stability and mechanical properties:

- Data Table : Properties of polymers synthesized using the compound.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 30 |

| Polymer B | 300 | 40 |

Mechanism of Action

The mechanism of action of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as 3-hydroxykynurenine transaminase (HKT), which is involved in the kynurenine pathway . By inhibiting this enzyme, the compound can affect the production of reactive oxygen and nitrogen species, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Cyclopentyl (Target Compound): The cyclopentyl group introduces moderate lipophilicity (LogP ~2–3 estimated), favoring passive diffusion across biological membranes. Its cyclic structure may also reduce conformational flexibility compared to linear alkyl chains . Aryl Substituents (4-Chlorophenyl, 4-Fluorophenyl): These groups enhance π-π stacking interactions with aromatic residues in proteins. The electron-withdrawing chlorine and fluorine atoms may improve oxidative stability and polarity .

Amine Functionalization :

- Thiophene- or pyridine-containing analogs (e.g., ) may exhibit distinct electronic properties, influencing target selectivity.

Biological Activity

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1807979-70-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, antibacterial effects, and possible therapeutic applications.

2. Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. While direct studies on this compound are sparse, related oxadiazole derivatives have demonstrated variable cytotoxic effects against cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis in a dose-dependent manner |

| 5b | HeLa | 2.41 | Comparable activity to known chemotherapeutics |

| 16a | SK-MEL-2 | <0.1 | Highly selective for melanoma cells |

The above data suggest that modifications in the oxadiazole structure can significantly impact cytotoxicity and selectivity towards cancer cells .

The biological activity of oxadiazoles often relates to their ability to inhibit specific enzymes or pathways crucial for cell survival. For instance, some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a pivotal role in cancer cell proliferation and survival .

Case Studies

A study examining various oxadiazole derivatives highlighted their potential as anticancer agents. Among them, compounds similar to this compound were found to induce apoptosis in multiple cancer cell lines while exhibiting low toxicity to normal cells .

Example Case

In a comparative study on CDK9 inhibitors, a derivative structurally related to this compound was evaluated for its selectivity and potency against various cancer cell lines. The findings indicated that the compound not only inhibited CDK9 effectively but also showed promise in reducing tumor growth in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of cyclopentyl-substituted oxime precursors. A common approach includes reacting hydroxylamine hydrochloride with cyclopentyl carbonyl derivatives under alkaline conditions to form the oxadiazole ring. Subsequent chlorination (e.g., using Cl₂ or PCl₅) and purification via reflux in ethanol followed by recrystallization are critical steps to achieve high purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the cyclopentyl and oxadiazole moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify empirical formula consistency.

- HPLC with UV detection to assess purity (>95% recommended for research use) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Storage : Keep in airtight containers at room temperature (RT) away from moisture.

- Emergency Measures : For skin contact, rinse thoroughly with water; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals.

- Use X-ray crystallography for unambiguous confirmation of the crystal structure.

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) to identify discrepancies .

Q. What strategies optimize the reaction yield of the oxadiazole ring formation in this compound?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature Control : Maintain reflux conditions (80–100°C) for 6–12 hours to ensure completion .

Q. How can in silico methods predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- SwissADME Platform : Predict logP (lipophilicity), topological polar surface area (TPSA), and CYP450 enzyme interactions.

- Molecular Dynamics Simulations : Assess binding affinity to biological targets (e.g., neurotransmitter receptors due to the methanamine group).

- Bioavailability Radar : Evaluate compliance with Lipinski’s Rule of Five for drug-likeness .

Q. What experimental design considerations mitigate sample degradation during stability studies?

- Methodological Answer :

- Temperature Control : Store samples at 4°C or use continuous cooling during long experiments to slow organic degradation.

- Light Protection : Use amber vials to prevent photodegradation of the oxadiazole ring.

- Matrix Stabilization : Add antioxidants (e.g., BHT) to aqueous solutions to inhibit oxidation .

Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.